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Compound of Interest

Compound Name:
N,N-dimethyl-1H-pyrrole-2-

carboxamide

CAS No.: 7126-47-8

Cat. No.: B3023267

Get Quote

Executive Analysis
N,N-dimethyl-1H-pyrrole-2-carboxamide represents a critical structural scaffold in drug

discovery, particularly as a fragment in MmpL3 inhibitors (anti-tuberculosis agents) and

peptidomimetics. Unlike its unsubstituted analogues, the N,N-dimethylation of the amide group

eliminates the standard amide-amide hydrogen bonding capability, forcing the crystal lattice to

rely exclusively on the pyrrole ring nitrogen (N1) as the hydrogen bond donor.

This structural constraint induces a specific packing motif that differs significantly from standard

primary amides, making this compound a model system for studying steric control over

supramolecular assembly.

Crystallographic Data Profile
The following data is derived from the seminal structural determination by Linden, Wright, and

König.
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Crystal Data Summary
Parameter Value

Formula

Crystal System Monoclinic

Space Group

Z (Formula Units) 8

Density (calc) 1.256 g/cm³

Unit Cell Dimensions
Axis / Angle Measurement Precision

a 15.620 Å ±0.002

b 6.887 Å ±0.001

c 13.616 Å ±0.001

(Beta) 91.82° ±0.01

Volume 1464.1 Å³ --

Structural Insight: The molecule crystallizes with the pyrrole ring and the amide group being

essentially coplanar. The carbonyl oxygen is oriented syn to the pyrrole NH, facilitating specific

intermolecular interactions.

Comparative Structural Analysis
To understand the unique behavior of the N,N-dimethyl variant, we compare it with its

unsubstituted parent and an ester analogue. This comparison highlights how removing the
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amide protons alters the hydrogen bonding landscape.

Table 1: Lattice & Motif Comparison

Feature

Target: N,N-
Dimethyl-1H-
pyrrole-2-
carboxamide

Alt 1: 1H-Pyrrole-2-
carboxamide

Alt 2: Methyl 1H-
pyrrole-2-
carboxylate

H-Bond Donors 1 (Pyrrole NH only)
3 (Pyrrole NH + 2

Amide H)
1 (Pyrrole NH only)

H-Bond Acceptors 1 (Carbonyl O) 1 (Carbonyl O) 1 (Carbonyl O)

Primary Motif

Centrosymmetric

Dimers (Pyrrole-NH[1]

[2]···O=C)

Layered Network

(Amide-Amide +

Pyrrole interactions)

Infinite Chains (C(5)

Motif)

Space Group

Packing Driver

Dipole alignment &

Pyrrole-Carbonyl H-

bonds

Extensive 3D H-bond

network
Linear propagation

Mechanistic Interpretation
The "Donor Deficit" Effect: In the target molecule, the dimethylation blocks the amide

nitrogen from acting as a donor. This forces the lattice to utilize the Pyrrole NH as the sole

donor.

Dimerization vs. Polymerization:

The Ester (Alt 2) typically forms infinite chains because the methoxy group is sterically

smaller, allowing linear stacking.

The Target (N,N-dimethyl amide) forms centrosymmetric dimers. The bulky methyl groups

on the amide nitrogen create steric pressure that disrupts linear chaining, favoring a

discrete dimeric pair where two molecules face each other, linked by reciprocal

bonds.
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Experimental Protocols
Protocol A: Synthesis of N,N-Dimethyl-1H-pyrrole-2-
carboxamide
Context: This method avoids the polymerization of pyrrole by using controlled activation.

Reagents: 1H-pyrrole-2-carboxylic acid (1 eq), Thionyl chloride (

, 1.2 eq), Dimethylformamide (DMF, catalytic), and Dimethylamine (excess).

Activation: Dissolve carboxylic acid in dry dichloromethane (DCM). Add catalytic DMF.

Chlorination: Add

dropwise at 0°C. Reflux for 2 hours to generate the acid chloride in situ.

Amidation: Cool to 0°C. Slowly introduce dimethylamine (gas or THF solution).

Quench: Pour into ice water. Extract with DCM.

Purification: Wash organic layer with

(sat. aq.) to remove unreacted acid. Dry over

. Evaporate solvent.

Protocol B: Single Crystal Growth (Vapor Diffusion)
Objective: Grow crystals suitable for X-ray diffraction (approx. 0.3 x 0.3 x 0.2 mm).

Solvent Selection: Prepare a saturated solution of the synthesized amide in Ethanol (good

solubility).

Antisolvent: Use n-Hexane (poor solubility).

Setup:

Place 1 mL of the ethanol solution in a small inner vial.
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Place the inner vial inside a larger jar containing 5 mL of n-Hexane.

Cap the large jar tightly.

Equilibration: Allow to stand undisturbed at 4°C for 3-5 days. The hexane vapor will slowly

diffuse into the ethanol, lowering solubility and driving nucleation.

Structural Logic Visualization
The following diagrams illustrate the synthesis workflow and the hydrogen-bonding topology

that defines the crystal lattice.

Diagram 1: Synthesis & Crystallization Workflow

Pyrrole-2-carboxylic Acid Activation
(SOCl2 / DMF)

 Reflux Amidation
(HN(Me)2)

 0°C Crude
N,N-Dimethyl Amide

 Workup Vapor Diffusion
(EtOH / Hexane)

 Dissolve Single Crystal
(Space Group C2/c)

 3-5 Days

Click to download full resolution via product page

Caption: Workflow transforming the carboxylic acid precursor into diffraction-quality crystals via

in-situ acid chloride formation and vapor diffusion.

Diagram 2: Hydrogen Bond Topology (Dimer Formation)
[2]
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Caption: Schematic of the centrosymmetric dimer motif. The lattice is stabilized by reciprocal

hydrogen bonds between the pyrrole NH of one molecule and the carbonyl oxygen of its

neighbor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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